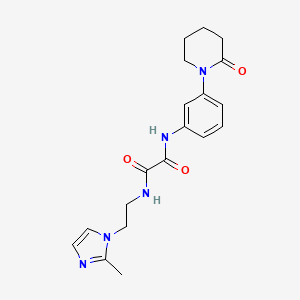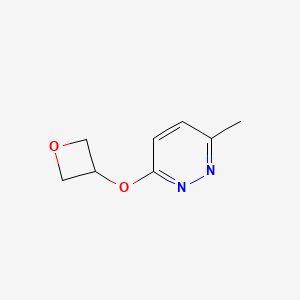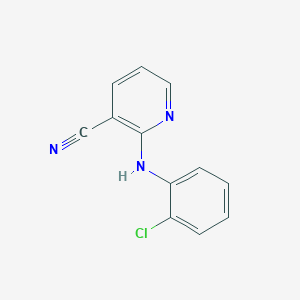
2-((2-Chlorophenyl)amino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors. For instance, one method involves the condensation of 4-chloroaniline with malononitrile in the presence of ammonium acetate and absolute ethanol . Further details on specific synthetic routes would require a deeper investigation of relevant literature.
Chemical Reactions Analysis
- Antiviral : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 viruses .
- Anti-inflammatory : Certain compounds derived from indole demonstrated significant inflammation inhibition in animal models .
Applications De Recherche Scientifique
2-((2-Chlorophenyl)amino)nicotinonitrile is a versatile compound that has been used in a variety of scientific research applications. It has been used in organic chemistry as a reagent for the synthesis of various compounds. In biochemistry, it has been used as a substrate for enzymes, as a ligand for proteins, and as a tool for studying enzyme-catalyzed reactions. In pharmacology, it has been used as a model for drug-receptor interactions and for studying the pharmacological properties of drugs.
Mécanisme D'action
2-((2-Chlorophenyl)amino)nicotinonitrile has several mechanisms of action. In organic chemistry, it acts as a nucleophile and can be used to synthesize various compounds. In biochemistry, it can act as a substrate for enzymes and as a ligand for proteins. In pharmacology, it can act as a model for drug-receptor interactions and can be used to study the pharmacological properties of drugs.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In biochemistry, it has been shown to act as a substrate for enzymes and as a ligand for proteins. In pharmacology, it has been used to study the pharmacological properties of drugs. It has also been studied for its effects on the cardiovascular system, the nervous system, and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2-Chlorophenyl)amino)nicotinonitrile has several advantages and limitations when used in lab experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. It also has low volatility and low odor, making it an ideal compound for lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous-based experiments.
Orientations Futures
There are several potential future directions for 2-((2-Chlorophenyl)amino)nicotinonitrile. It could be used to study the pharmacological properties of drugs, to develop new enzyme inhibitors, and to study the effects of drugs on the cardiovascular, nervous, and immune systems. It could also be used to develop new synthetic methods and to study the effects of drugs on the environment. Additionally, it could be used to study the effects of drugs on the human body, such as their effects on metabolism and the body's response to drugs. Finally, it could be used to study the effects of drugs on the brain, such as their effects on memory, cognition, and behavior.
Méthodes De Synthèse
2-((2-Chlorophenyl)amino)nicotinonitrile is synthesized by the reaction of 2-chlorobenzonitrile with aqueous ammonia. The reaction is carried out at room temperature in an aqueous solution and the product is precipitated as an insoluble solid. The solid is then collected and dried to yield the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chloroanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVDEIYOLCCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793179.png)
![Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide](/img/structure/B2793186.png)

![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)
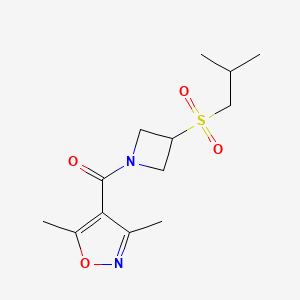
![dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2793192.png)

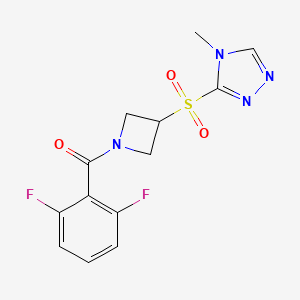
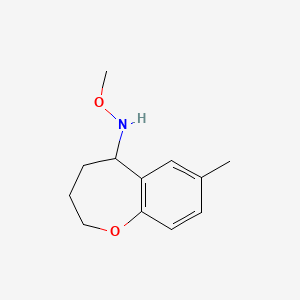
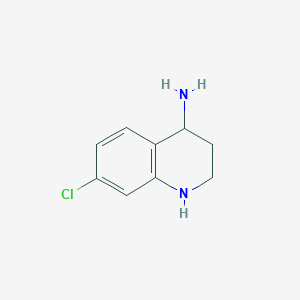
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)

